molecular formula C14H13N3O B126556 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- CAS No. 75501-05-2

1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl-

Cat. No.: B126556
CAS No.: 75501-05-2
M. Wt: 239.27 g/mol
InChI Key: IUOONJFBASBHAA-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- is a heterocyclic compound that features a benzimidazole core structure Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulfite as an oxidizing agent in a solvent mixture under mild conditions . The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic redox cycling. For instance, the use of cerium (IV)/cerium (III) redox-mediated oxidation of Schiff intermediates derived from substituted aromatic 1,2-phenylenediamines and aromatic aldehydes has been reported . This method allows for the efficient production of benzimidazole derivatives with high yields.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert nitro-substituted benzimidazoles to amino derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently employed.

Major Products Formed:

    Oxidation: Benzimidazole N-oxides.

    Reduction: Amino-substituted benzimidazoles.

    Substitution: Halogenated, nitrated, and sulfonated benzimidazoles.

Scientific Research Applications

1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- has a wide range of scientific research applications:

Comparison with Similar Compounds

    1H-Benzimidazole: The parent compound, which lacks the methanol and amino-phenyl substituents.

    2-Phenylbenzimidazole: Similar structure but with a phenyl group at the 2-position.

    5,6-Dimethylbenzimidazole: Contains methyl groups at the 5 and 6 positions.

Uniqueness: 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methanol and amino-phenyl groups enhances its solubility and bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-amino-3H-benzimidazol-5-yl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c15-14-16-11-7-6-10(8-12(11)17-14)13(18)9-4-2-1-3-5-9/h1-8,13,18H,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOONJFBASBHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=C(N3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60996970
Record name (2-Imino-2,3-dihydro-1H-benzimidazol-5-yl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75501-05-2
Record name 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075501052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Imino-2,3-dihydro-1H-benzimidazol-5-yl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-BENZIMIDAZOLE-5-METHANOL, 2-AMINO-.ALPHA.-PHENYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGV749SA82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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